7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a chromeno-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4-hydroxyquinoline with p-toluidine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Formation of reduced chromeno-pyrimidine derivatives.
Substitution: Formation of amino or thiol-substituted derivatives.
Scientific Research Applications
7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and pharmacological activities.
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: Compounds with a pyrrolo-pyrimidine core that exhibit similar biological activities.
Uniqueness
7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is unique due to its chromeno-pyrimidine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-chloro-2-(4-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c1-10-2-4-11(5-3-10)16-20-17(22)14-9-12-8-13(19)6-7-15(12)23-18(14)21-16/h2-8H,9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVYYQDGDZYXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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